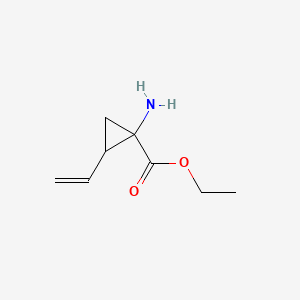

Ethyl 1-amino-2-vinylcyclopropanecarboxylate

Overview

Description

Ethyl 1-amino-2-vinylcyclopropanecarboxylate is a compound of significant interest in the field of organic chemistry. It is known for its unique structural features, including a cyclopropane ring and a vinyl group, which contribute to its reactivity and potential applications. This compound is particularly valuable as an intermediate in the synthesis of pharmaceuticals, especially those targeting viral infections such as hepatitis C.

Mechanism of Action

Target of Action

Ethyl 1-amino-2-vinylcyclopropanecarboxylate, also known as ETHYL 1-AMINO-2-ETHENYLCYCLOPROPANE-1-CARBOXYLATE, is a key intermediate for anti-hepatitis C virus drugs . The primary target of this compound is the hepatitis C virus.

Mode of Action

It is known that it plays a crucial role in the synthesis of potent hcv ns3 protease inhibitors .

Biochemical Pathways

The compound is synthesized through a process of enzymatic desymmetrization of a malonate diester derivative . This process involves the use of an engineered esterase from Bacillus subtilis .

Pharmacokinetics

The compound is produced through a robust and chromatography-free sequence, suggesting it may have favorable bioavailability .

Result of Action

The result of the action of this compound is the inhibition of the hepatitis C virus. It is a key intermediate in the production of drugs that have shown significant efficacy against this virus .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the enzymatic desymmetrization process used in its synthesis is sensitive to conditions such as temperature and pH

Biochemical Analysis

Biochemical Properties

Ethyl 1-amino-2-vinylcyclopropanecarboxylate plays a crucial role in various biochemical reactions. It interacts with enzymes such as esterase from Bacillus subtilis, which is used in the desymmetrization of malonate diester derivatives to produce enantiomerically pure compounds . The interaction with this enzyme is highly enantioselective, with the enzyme showing more than 90% enantiomeric excess. This interaction is essential for the efficient production of the compound in its desired enantiomeric form .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways and gene expression, particularly in the context of its role as an intermediate in the synthesis of antiviral drugs. These drugs target the hepatitis C virus, and the compound’s presence is crucial for the inhibition of viral replication . The compound’s impact on cellular metabolism is also significant, as it can alter the metabolic flux and levels of specific metabolites involved in viral replication .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with viral proteases. The compound binds to the active site of these enzymes, inhibiting their activity and preventing the replication of the hepatitis C virus . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which blocks the catalytic activity of the protease . Additionally, the compound can induce changes in gene expression, further contributing to its antiviral effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of antiviral activity . These effects include prolonged inhibition of viral replication and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, toxic effects can be observed, including liver damage and alterations in normal cellular function . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to antiviral activity. The compound interacts with enzymes such as viral proteases and host cell enzymes involved in drug metabolism . These interactions can affect the metabolic flux and levels of metabolites critical for viral replication and cellular function . The compound’s role in these pathways is essential for its efficacy as an antiviral agent .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as infected cells, where it can exert its antiviral effects . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and nucleus . This localization is directed by targeting signals and post-translational modifications that guide the compound to its sites of action . The compound’s activity and function are closely linked to its subcellular localization, as it needs to be in proximity to its target enzymes and biomolecules to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-amino-2-vinylcyclopropanecarboxylate typically involves asymmetric synthesis techniques to ensure high enantioselectivity. One common method involves the desymmetrization of a malonate diester derivative using engineered esterase from Bacillus subtilis . This process includes the conversion of 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester to the monoester intermediate, which is then further processed to obtain the desired compound .

Another advanced method involves the alkylation and cyclization of a newly designed axially chiral nickel (II) complex of glycine Schiff base . This method provides excellent yields and diastereoselectivity, making it suitable for practical synthesis on a larger scale .

Industrial Production Methods

For industrial-scale production, the enzymatic desymmetrization method is preferred due to its efficiency and scalability. The use of engineered esterase allows for high enantioselectivity and the production of the compound in large quantities . This method has been optimized to achieve high enantiopurity and yield, making it a viable option for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-2-vinylcyclopropanecarboxylate undergoes various types of chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Epoxides and other oxidized derivatives.

Reduction: Saturated cyclopropane derivatives.

Substitution: Various substituted amino and ester derivatives.

Scientific Research Applications

Ethyl 1-amino-2-vinylcyclopropanecarboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 1-amino-2-vinylcyclopropanecarboxylate can be compared with other similar compounds, such as:

1-amino-2-vinylcyclopropanecarboxylic acid: This compound lacks the ethyl ester group, which can affect its reactivity and solubility.

1-amino-2-vinylcyclopropanecarboxamide: The amide group provides different hydrogen-bonding capabilities compared to the ester group.

1-amino-2-vinylcyclopropanecarboxylate methyl ester: The methyl ester variant has different steric and electronic properties compared to the ethyl ester.

Biological Activity

Ethyl 1-amino-2-vinylcyclopropanecarboxylate (VCPA) is a compound of significant interest in medicinal chemistry, primarily due to its role as an intermediate in the synthesis of antiviral drugs, particularly those targeting hepatitis C virus (HCV). This article delves into the biological activity of VCPA, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of this compound

VCPA is characterized by its unique structural features, including a cyclopropane ring and a vinyl group. These structural elements contribute to its reactivity and biological activity. The compound is synthesized through enzymatic desymmetrization of malonate diester derivatives, which enhances its enantiomeric purity and bioactivity .

VCPA functions primarily as an intermediate in the synthesis of HCV NS3 protease inhibitors. The mechanism of action involves:

- Binding to Viral Proteases : VCPA binds to the active site of HCV NS3 protease, inhibiting its activity and preventing viral replication .

- Influence on Cellular Processes : The compound affects various cellular signaling pathways and gene expressions associated with viral infections, enhancing the efficacy of antiviral therapies .

The biochemical properties of VCPA are crucial for its function:

- Enzymatic Interactions : VCPA interacts with enzymes such as esterase from Bacillus subtilis, facilitating the production of enantiomerically pure compounds through desymmetrization processes .

- Pharmacokinetics : The synthesis process yields a compound with favorable bioavailability, suggesting potential for effective systemic delivery in therapeutic applications.

Research Findings

Recent studies have highlighted the efficacy of VCPA in antiviral applications:

- Antiviral Activity : Research indicates that VCPA is integral to the development of drugs that have shown significant antiviral activity against HCV. For instance, compounds derived from VCPA have been demonstrated to effectively inhibit HCV replication in vitro .

- Synthesis Optimization : Advances in enzymatic methods for synthesizing VCPA have led to improved yields and enantioselectivity, making it a more viable candidate for pharmaceutical development. A notable study achieved over 98% enantiomeric excess (e.e.) using engineered esterases .

Case Studies

Several case studies illustrate the impact of VCPA in drug development:

- Telaprevir Development :

- Enzymatic Resolution Studies :

Comparative Analysis

To understand the uniqueness and advantages of VCPA, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 1-amino-2-cyclopropanecarboxylate | Lacks vinyl group | Less reactive; limited antiviral activity |

| (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid | Similar structure; different stereochemistry | Potentially effective but less studied |

VCPA stands out due to its specific stereochemistry and dual functional groups (amino and vinyl), which enhance its binding affinity to target enzymes involved in viral replication .

Properties

IUPAC Name |

ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJXCTLFPNBZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622324 | |

| Record name | Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787548-29-2 | |

| Record name | Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 1-amino-2-vinylcyclopropanecarboxylate in organic synthesis?

A1: this compound serves as a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring a cyclopropane ring with amino and vinyl substituents, makes it a versatile building block for pharmaceuticals and other complex molecules. The research paper highlights a novel approach to synthesizing this compound with high enantiomeric purity, which is crucial for controlling the biological activity of the final product. []

Q2: How does the research paper advance the synthesis of this compound?

A2: The research focuses on an asymmetric synthesis strategy using an engineered esterase enzyme from Bacillus subtilis. [] This enzymatic desymmetrization approach offers several advantages over traditional chemical methods:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.